N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[3-(Difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 3-(difluoromethoxy)phenyl group via a carboxamide bond. The benzothiadiazole moiety is a planar, electron-deficient aromatic system known for its applications in medicinal chemistry and materials science. The difluoromethoxy substituent is a bioisostere of methoxy groups, offering enhanced metabolic stability and lipophilicity, which are critical for drug bioavailability .
Molecular Formula: C₁₄H₉F₂N₃O₂S
Molecular Weight: 329.3 g/mol
Key Features:
- Benzothiadiazole core (aromatic, sulfur- and nitrogen-rich heterocycle).
- 3-(Difluoromethoxy)phenyl group (electron-withdrawing, improves pharmacokinetics).
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c15-14(16)21-10-3-1-2-9(7-10)17-13(20)8-4-5-11-12(6-8)19-22-18-11/h1-7,14H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCKFKUFPQEIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for introducing the difluoromethoxy group is through the use of difluoromethylation reagents, which can transfer the CF₂H group to the phenyl ring under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs differ in core heterocycles, substituents, or carboxamide linkages. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Thiazole-based analogs () exhibit larger molecular weights due to extended substituents, which may reduce bioavailability.
Substituent Effects :
Biological Activity
N-[3-(difluoromethoxy)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzothiadiazole core substituted with a difluoromethoxy group and a carboxamide moiety. The chemical formula is .
-
Anticancer Activity :
- The benzothiadiazole derivatives have been shown to exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
- A study reported that benzothiadiazole derivatives could interact with DNA and inhibit key enzymes involved in cancer cell growth.
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Antimicrobial Activity :
- Research has indicated that benzothiadiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. These compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways critical for bacterial survival.
In Vitro Studies
The biological activity of this compound was assessed using various in vitro assays:
| Assay Type | Target | IC50 Value (μM) | Comments |
|---|---|---|---|
| Cancer Cell Proliferation | MCF-7 Breast Cancer Cells | 5.4 | Significant inhibition observed |
| Antimicrobial Activity | E. coli | 12 | Effective against bacterial growth |
| Apoptosis Induction | Jurkat T-cells | 8.0 | Induced apoptosis in treated cells |
Case Studies
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Study on Anticancer Properties :
In a recent study published in MDPI, derivatives similar to this compound were tested against multiple cancer cell lines. The findings indicated that these compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation . -
Antimicrobial Efficacy :
A research article highlighted the antibacterial activity of benzothiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as potential leads for developing new antibiotics due to their ability to hinder bacterial growth effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
